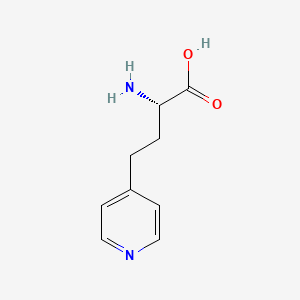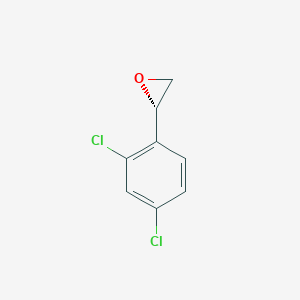
(2R)-2-(2,4-Dichlorophenyl)oxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-(2,4-Dichlorophenyl)oxirane is an organic compound characterized by the presence of an oxirane ring (a three-membered cyclic ether) attached to a 2,4-dichlorophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(2,4-Dichlorophenyl)oxirane typically involves the reaction of 2,4-dichlorophenylacetic acid with a suitable oxidizing agent to form the corresponding epoxide. One common method involves the use of m-chloroperbenzoic acid (m-CPBA) as the oxidizing agent under controlled conditions to achieve the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using similar oxidizing agents, with careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(2R)-2-(2,4-Dichlorophenyl)oxirane undergoes various types of chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.
Reduction: Reduction reactions can convert the oxirane ring into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: m-CPBA, hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, and halides
Major Products Formed
Diols: Formed through oxidation
Alcohols: Formed through reduction
Substituted Epoxides: Formed through nucleophilic substitution
Aplicaciones Científicas De Investigación
(2R)-2-(2,4-Dichlorophenyl)oxirane has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2R)-2-(2,4-Dichlorophenyl)oxirane involves its interaction with various molecular targets, including enzymes and receptors. The oxirane ring can undergo nucleophilic attack by biological nucleophiles, leading to the formation of covalent adducts. These interactions can modulate the activity of enzymes and receptors, resulting in various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(2S)-2-(2,4-Dichlorophenyl)oxirane: The enantiomer of (2R)-2-(2,4-Dichlorophenyl)oxirane with similar chemical properties but different stereochemistry.
2-(2,4-Dichlorophenyl)ethanol: A related compound with an alcohol group instead of an oxirane ring.
2-(2,4-Dichlorophenyl)acetaldehyde: A related compound with an aldehyde group instead of an oxirane ring.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of the oxirane ring, which imparts distinct reactivity and potential biological activity compared to its similar compounds.
Propiedades
Número CAS |
62566-67-0 |
|---|---|
Fórmula molecular |
C8H6Cl2O |
Peso molecular |
189.04 g/mol |
Nombre IUPAC |
(2R)-2-(2,4-dichlorophenyl)oxirane |
InChI |
InChI=1S/C8H6Cl2O/c9-5-1-2-6(7(10)3-5)8-4-11-8/h1-3,8H,4H2/t8-/m0/s1 |
Clave InChI |
ZRMLHFOKDLDAIB-QMMMGPOBSA-N |
SMILES isomérico |
C1[C@H](O1)C2=C(C=C(C=C2)Cl)Cl |
SMILES canónico |
C1C(O1)C2=C(C=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


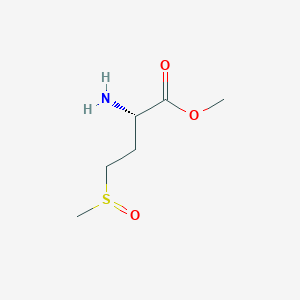
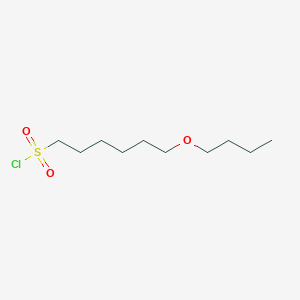

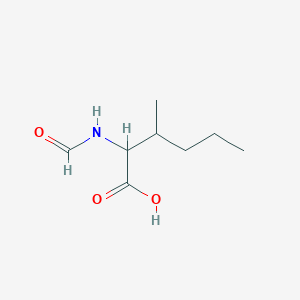
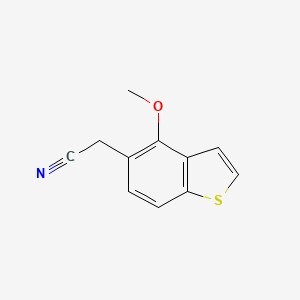
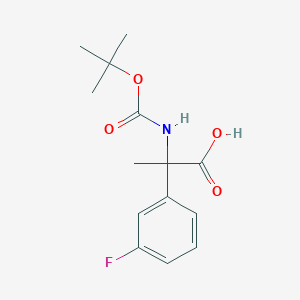
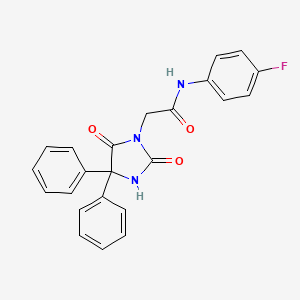



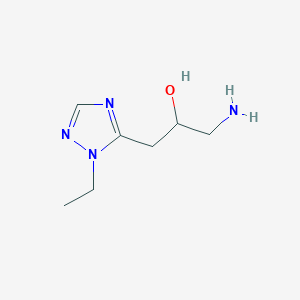
![5-[(Piperidin-4-yl)methyl]-2-(trifluoromethyl)pyridinehydrochloride](/img/structure/B13567109.png)

